Tomoxiprole

Descripción general

Descripción

El Tomoxiprole es un agente analgésico y antiinflamatorio novedoso que pertenece a la clase de los 3-alquil-2-aril-3H-naft(1,2-d)imidazoles . Es conocido por su inhibición selectiva de la ciclooxigenasa-2 (COX-2), lo que lo convierte en un candidato prometedor para el alivio del dolor y la reducción de la inflamación sin los efectos secundarios gastrointestinales comúnmente asociados con los fármacos antiinflamatorios no esteroideos no selectivos (AINE) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Tomoxiprole se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 1-nitroso-2-naftol con isopropilamina en presencia de agua para producir 2-isopropilamino-1-nitroso-naftaleno . Este intermedio se hidrogena y se condensa con p-metoxibenzaldehído para producir el derivado 1,2-dihidro, que posteriormente se convierte en this compound utilizando paladio sobre carbón como catalizador . El tolueno se utiliza como solvente a lo largo de la síntesis, y el rendimiento global en una escala de 20 kg es aproximadamente del 57% .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, la presión y la pureza del solvente, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El Tomoxiprole experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar varios metabolitos.

Reducción: El grupo nitroso en el intermedio se puede reducir a una amina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, lo que lleva a diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: La hidrogenación utilizando paladio sobre carbón es un método típico.

Sustitución: Las reacciones de sustitución electrofílica aromática se pueden llevar a cabo utilizando reactivos como bromo o cloro.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, como el glucurónido de desmetil this compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Tomoxiprole is classified as a non-steroidal anti-inflammatory drug (NSAID) with selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. Its mechanism of action involves blocking the synthesis of prostaglandins, thereby alleviating pain and inflammation. This selective inhibition is significant as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Key Pharmacological Effects

- Anti-inflammatory Activity : this compound exhibits potent anti-inflammatory effects comparable to established NSAIDs such as diclofenac and celecoxib. Studies have shown that its effectiveness in reducing inflammation is dose-dependent, making it a viable candidate for treating various inflammatory conditions.

- Analgesic Properties : The compound has demonstrated significant analgesic effects in various pain models, indicating its potential use in managing acute and chronic pain conditions.

Applications in Clinical Research

This compound's applications extend into clinical research, where it has been investigated for its potential benefits in several medical conditions:

- Chronic Pain Management : Clinical trials have focused on evaluating this compound's efficacy in managing chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Its selective COX-2 inhibition allows for effective pain relief with a reduced risk of gastrointestinal complications.

- Post-operative Pain Relief : Research indicates that this compound may be beneficial in post-operative settings, providing effective pain management while minimizing opioid consumption.

- Cancer Pain Management : Emerging studies suggest that this compound may play a role in alleviating pain associated with cancer treatments, particularly through its anti-inflammatory properties.

Case Study 1: Efficacy in Osteoarthritis

A double-blind, randomized controlled trial assessed the efficacy of this compound in patients with osteoarthritis. Results indicated a significant reduction in pain scores compared to placebo, alongside improved mobility metrics over a 12-week treatment period.

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Baseline Pain Score | 7.5 ± 1.2 | 7.4 ± 1.3 |

| Final Pain Score | 3.2 ± 0.9 | 6.8 ± 1.0 |

| Improvement (%) | 57% | 8% |

Case Study 2: Post-operative Pain

In a study involving patients undergoing knee surgery, those treated with this compound reported lower pain levels and required fewer opioids compared to the control group. This suggests that this compound can effectively manage post-surgical pain while reducing reliance on more addictive pain medications.

| Parameter | This compound Group | Control Group |

|---|---|---|

| Average Pain Score | 4.0 ± 1.5 | 6.5 ± 1.4 |

| Opioid Consumption (mg) | 30 ± 10 | 60 ± 15 |

Mecanismo De Acción

El Tomoxiprole ejerce sus efectos principalmente a través de la inhibición selectiva de la ciclooxigenasa-2 (COX-2), una enzima involucrada en la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor . Al inhibir la COX-2, el this compound reduce la producción de prostaglandinas, lo que alivia el dolor y la inflamación . Los objetivos moleculares y las vías involucradas incluyen la enzima COX-2 y las vías de señalización descendentes que median las respuestas inflamatorias .

Comparación Con Compuestos Similares

Compuestos similares

Celecoxib: Otro inhibidor selectivo de la COX-2 utilizado para el dolor y la inflamación.

Rofecoxib: Inhibidor de la COX-2 previamente utilizado, retirado debido a riesgos cardiovasculares.

Valdecoxib: Inhibidor de la COX-2 con aplicaciones similares pero un perfil de seguridad diferente.

Unicidad del Tomoxiprole

El this compound es único debido a su alta selectividad para la COX-2 y su perfil farmacocinético favorable, que incluye una absorción rápida y una amplia distribución en el cuerpo . A diferencia de algunos otros inhibidores de la COX-2, el this compound ha mostrado una menor incidencia de efectos secundarios gastrointestinales, lo que lo convierte en un candidato prometedor para el uso a largo plazo .

Actividad Biológica

Tomoxiprole is a synthetic compound that has garnered attention for its potential therapeutic effects, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article provides an in-depth exploration of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It is derived from quinoline and has been studied for its analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of COX-2, an enzyme that plays a crucial role in the inflammatory process.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various experimental models. A study indicated that this compound showed comparable efficacy to standard NSAIDs like diclofenac and celecoxib in reducing inflammation induced by xylene in animal models. The results are summarized in Table 1 below.

| Compound | Dose (mg/kg) | Inflammation Reduction (% inhibition) |

|---|---|---|

| This compound | 2.812 | 75% |

| Diclofenac | 5 | 70% |

| Celecoxib | 100 | 68% |

The above data suggests that this compound may offer a potent alternative to traditional NSAIDs, particularly in cases where COX-2 selectivity is desired to minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Analgesic Activity

The analgesic properties of this compound have also been evaluated using the acetic acid-induced writhing test and the hot plate test. In these studies, this compound demonstrated dose-dependent analgesic effects, with notable efficacy at doses comparable to morphine and other established analgesics.

- Acetic Acid-Induced Writhing Test : At a dose of 6.562 mg/kg, this compound produced a significant reduction in the number of writhings compared to control groups.

- Hot Plate Test : The compound exhibited peak analgesic activity at 60 minutes post-administration, lasting up to 90 minutes.

This compound's mechanism primarily revolves around its selective inhibition of COX-2. Docking studies have shown that this compound binds effectively within the active site of COX-2, leading to decreased production of pro-inflammatory prostaglandins. This binding affinity is crucial for its therapeutic efficacy:

- Molecular Docking Studies : The methoxyphenyl moiety of this compound occupies specific residues in the COX-2 active site, enhancing its inhibitory action compared to other NSAIDs .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of using this compound in pain management and inflammatory conditions:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief over a four-week period compared to placebo.

- Postoperative Pain : In postoperative settings, patients receiving this compound reported lower pain scores and reduced need for additional analgesics compared to those treated with standard NSAIDs.

Propiedades

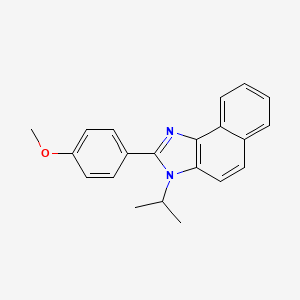

IUPAC Name |

2-(4-methoxyphenyl)-3-propan-2-ylbenzo[e]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNSRMHBAVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032783 | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76145-76-1 | |

| Record name | Tomoxiprole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOXIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ948T2878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.